molecular formula C14H13N5O2 B5879550 (4,6-dimethyl-2-pyrimidinyl)(4-nitrobenzyl)cyanamide

(4,6-dimethyl-2-pyrimidinyl)(4-nitrobenzyl)cyanamide

Cat. No. B5879550
M. Wt: 283.29 g/mol
InChI Key: UPFZVCOEWTYUES-UHFFFAOYSA-N
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Description

(4,6-dimethyl-2-pyrimidinyl)(4-nitrobenzyl)cyanamide, also known as DPC, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. DPC is a cyanamide-based compound that has been synthesized in the laboratory and has shown promising results in various studies.

Mechanism of Action

(4,6-dimethyl-2-pyrimidinyl)(4-nitrobenzyl)cyanamide inhibits the activity of PTPs by covalently binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, leading to the accumulation of phosphorylated proteins. The accumulation of phosphorylated proteins can have various effects on cellular processes, including the activation of signaling pathways and the induction of cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4,6-dimethyl-2-pyrimidinyl)(4-nitrobenzyl)cyanamide depend on the specific PTP that is inhibited. Inhibition of certain PTPs has been shown to have anti-cancer effects, while inhibition of other PTPs has been linked to the treatment of autoimmune disorders. Additionally, (4,6-dimethyl-2-pyrimidinyl)(4-nitrobenzyl)cyanamide has been shown to have anti-inflammatory effects by inhibiting the activity of PTPs involved in the regulation of immune cell activation.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4,6-dimethyl-2-pyrimidinyl)(4-nitrobenzyl)cyanamide is its specificity for PTPs. This specificity allows researchers to selectively inhibit specific PTPs and study their effects on cellular processes. Additionally, (4,6-dimethyl-2-pyrimidinyl)(4-nitrobenzyl)cyanamide is a stable compound that can be easily synthesized and purified. However, one limitation of (4,6-dimethyl-2-pyrimidinyl)(4-nitrobenzyl)cyanamide is its irreversibility of binding to PTPs, which can make it difficult to study the effects of PTP inhibition over time.

Future Directions

There are several future directions for the study of (4,6-dimethyl-2-pyrimidinyl)(4-nitrobenzyl)cyanamide. One direction is the development of (4,6-dimethyl-2-pyrimidinyl)(4-nitrobenzyl)cyanamide derivatives with improved specificity and reversibility of binding to PTPs. Another direction is the study of the effects of (4,6-dimethyl-2-pyrimidinyl)(4-nitrobenzyl)cyanamide on specific PTPs in various disease models, including cancer and autoimmune disorders. Additionally, the development of (4,6-dimethyl-2-pyrimidinyl)(4-nitrobenzyl)cyanamide-based therapies for the treatment of these diseases is an area of future research.

Synthesis Methods

(4,6-dimethyl-2-pyrimidinyl)(4-nitrobenzyl)cyanamide can be synthesized by reacting 4,6-dimethyl-2-pyrimidinamine with 4-nitrobenzyl chloride and cyanogen bromide. The reaction produces a yellow crystalline compound that can be purified through recrystallization. The purity of the compound can be confirmed through various methods, including melting point determination, NMR spectroscopy, and elemental analysis.

Scientific Research Applications

(4,6-dimethyl-2-pyrimidinyl)(4-nitrobenzyl)cyanamide has been used in various scientific research studies due to its potential as a pharmacological tool. One of the main applications of (4,6-dimethyl-2-pyrimidinyl)(4-nitrobenzyl)cyanamide is its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and signaling. Dysregulation of PTP activity has been linked to various diseases, including cancer, diabetes, and autoimmune disorders.

properties

IUPAC Name

(4,6-dimethylpyrimidin-2-yl)-[(4-nitrophenyl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-10-7-11(2)17-14(16-10)18(9-15)8-12-3-5-13(6-4-12)19(20)21/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFZVCOEWTYUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(CC2=CC=C(C=C2)[N+](=O)[O-])C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,6-Dimethylpyrimidin-2-yl)(4-nitrobenzyl)cyanamide

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